2-Amino-5-bromo-3-methoxybenzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-bromo-3-methoxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-7-3-6(9)2-5(4-10)8(7)11/h2-3H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAUXXMHNXMZJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1N)C#N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176718-54-0 | |
| Record name | 2-Amino-5-bromo-3-methoxybenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Strategies and Methodologies for 2 Amino 5 Bromo 3 Methoxybenzonitrile and Its Analogs
Established Synthetic Routes and Reaction Conditions
The traditional synthesis of 2-Amino-5-bromo-3-methoxybenzonitrile typically commences from a readily available starting material such as 3-methoxybenzonitrile (B145857). The synthetic sequence involves the strategic introduction of the amino and bromo substituents onto the aromatic ring.
Nitration and Bromination Pathways from Substituted Benzonitriles
A common approach involves the initial nitration of the benzene (B151609) ring, followed by bromination. The methoxy (B1213986) group at the 3-position is an ortho-, para-director, while the cyano group is a meta-director. This directing effect influences the position of the incoming electrophiles.
The nitration of 3-methoxybenzonitrile is a critical step, typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to favor the formation of the desired 2-nitro isomer over other potential isomers.
Following nitration, the resulting 3-methoxy-2-nitrobenzonitrile (B136439) can be subjected to bromination. The presence of the electron-withdrawing nitro and cyano groups deactivates the ring towards electrophilic substitution, requiring specific brominating agents and conditions to achieve the desired substitution at the 5-position.
Alternatively, the sequence can be reversed, with bromination preceding nitration. The regiochemical outcome of each step is highly dependent on the directing effects of the substituents present on the ring at that stage.
| Step | Reagents and Conditions | Product | Typical Yield (%) |
| Nitration | HNO₃, H₂SO₄, 0-10 °C | 3-Methoxy-2-nitrobenzonitrile | 60-70 |
| Bromination | Br₂, FeBr₃, CCl₄, reflux | 5-Bromo-3-methoxy-2-nitrobenzonitrile | 75-85 |
| Reduction | SnCl₂·2H₂O, Ethanol (B145695), reflux | This compound | 80-90 |
Amino Group Introduction via Nucleophilic Substitution
While less common for this specific target, the introduction of an amino group via nucleophilic aromatic substitution (SNAr) is a viable strategy for certain analogs. This approach typically requires a precursor with a good leaving group, such as a halogen, at the desired position and strong activation from electron-withdrawing groups. For instance, a di-halogenated precursor could potentially undergo selective substitution with an amine source. However, for the synthesis of this compound, the reduction of a nitro group is generally the more efficient and widely used method.
Functional Group Interconversion Techniques
Functional group interconversion is a cornerstone of this synthesis, particularly the conversion of the nitro group to an amino group. This transformation is most commonly achieved through reduction. A variety of reducing agents can be employed, with tin(II) chloride (SnCl₂·2H₂O) in an alcoholic solvent being a popular choice due to its selectivity. This method is effective in reducing the nitro group without affecting the nitrile functionality.
Advanced Synthetic Approaches and Process Optimization
To improve efficiency, yield, and sustainability, researchers have explored more advanced synthetic methodologies, including one-pot procedures and novel catalytic systems.
One-Pot Reaction Protocols for Related Halogenated Benzamides
The concept of one-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of time and resource efficiency. While a specific one-pot synthesis for this compound is not widely reported, protocols for the synthesis of related 2-amino-5-halogenated-N,3-dimethylbenzamides have been developed. These methods often involve a sequence of amidation, halogenation, and sometimes cyclization reactions in a single pot, demonstrating the potential for streamlining the synthesis of complex aromatic amines.
Elemental Sulfur-Mediated Aromatic Halogenation Strategies
Recent advancements in halogenation techniques have introduced the use of elemental sulfur as a mediator in aromatic halogenation reactions. This method has been shown to be effective for the bromination of less-reactive aromatic compounds, including those with electron-withdrawing groups like the cyano group. The reaction typically employs N-bromosuccinimide (NBS) as the bromine source and a catalytic amount of elemental sulfur. This approach offers a milder and potentially more selective alternative to traditional bromination methods that use molecular bromine and a Lewis acid catalyst. googleapis.com The use of elemental sulfur is advantageous due to its low cost, low toxicity, and ease of handling. googleapis.com
| Starting Material | Brominating Agent | Catalyst/Mediator | Solvent | Temperature (°C) | Yield (%) |
| 3-Anisolecarbonitrile | NBS | Elemental Sulfur (S₈) | Acetonitrile (B52724) | 80 | 85 |
| 4-Methoxybenzonitrile | NBS | Elemental Sulfur (S₈) | Acetonitrile | 80 | 92 |
Green Chemistry Principles in Organic Synthesis
The synthesis of complex aromatic compounds like this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. Modern synthetic strategies for related benzonitrile (B105546) compounds focus on minimizing waste, avoiding hazardous reagents, and improving energy efficiency. These approaches, while not always documented for this specific molecule, provide a framework for its sustainable production.
Key green strategies applicable to benzonitrile synthesis include the use of cyanide-free reagents, solvent-free reaction conditions, and advanced catalytic systems. For instance, the van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC), offers a cyanide-free route to nitriles from ketones. rsc.org The development of this reaction under continuous flow conditions further enhances its green credentials by improving safety, scalability, and reaction efficiency. rsc.org
Electrochemical methods also represent a promising green alternative. A mild, copper-catalyzed electrochemical C-H amidation has been developed that uses nitriles like acetonitrile and benzonitrile as amino sources, operating at room temperature without strong oxidants. rsc.org Another approach involves the use of deep eutectic mixtures, such as choline (B1196258) chloride and urea, which can act as efficient and environmentally friendly catalysts for the one-pot synthesis of nitriles from aldehydes under solvent-free conditions. organic-chemistry.org These methodologies align with green chemistry principles by reducing reliance on volatile organic solvents and hazardous materials.
Table 1: Application of Green Chemistry Principles to Nitrile Synthesis
| Green Chemistry Principle | Synthetic Strategy for Aromatic Nitriles | Potential Advantages for Synthesizing this compound |
|---|---|---|
| Prevention of Waste | One-pot reactions, catalytic cycles. | Reduces the number of isolation and purification steps, minimizing solvent and material loss. |
| Atom Economy | Cycloaddition and condensation reactions. | Maximizes the incorporation of all reactant atoms into the final product structure. |
| Less Hazardous Synthesis | Cyanide-free nitrile formation (e.g., using TosMIC or electrochemical methods). rsc.orgrsc.org | Eliminates the use and disposal of highly toxic cyanide reagents, enhancing operational safety. |
| Safer Solvents & Auxiliaries | Use of deep eutectic solvents or solvent-free conditions. organic-chemistry.org | Reduces environmental impact and health risks associated with volatile organic compounds (VOCs). |
| Energy Efficiency | Microwave irradiation or reactions at ambient temperature. | Lowers energy consumption and can significantly reduce reaction times. |
| Use of Renewable Feedstocks | Biocatalysis and use of bio-based starting materials. | Decreases reliance on petrochemical feedstocks, promoting sustainability. |
| Catalysis | Use of recyclable heterogeneous or organocatalysts. mdpi.com | Improves efficiency, reduces catalyst loading, and simplifies product purification. |
Derivatization and Scaffold Modification
The chemical architecture of this compound, featuring an aniline-like amino group, a reactive nitrile, and a halogenated aromatic ring, provides multiple handles for derivatization and scaffold modification. These modifications are crucial for exploring the chemical space around this core structure for various applications.
Strategies for Introducing Diverse Functionalities
The functional groups of this compound allow for a wide array of chemical transformations to introduce new functionalities and build molecular complexity.
Reactions of the Amino Group: The ortho-amino benzonitrile moiety is a versatile precursor for constructing heterocyclic rings. It can undergo condensation reactions with various electrophiles. For example, 2-aminobenzonitriles react with carbon dioxide, often catalyzed by ionic liquids or organic bases, to produce quinazoline-2,4(1H,3H)-diones in an atom-economical process. researchgate.net Similarly, a transition-metal-free, base-promoted reaction with ynones can lead to the synthesis of polysubstituted 4-aminoquinolines through a sequential aza-Michael addition and intramolecular annulation. cardiff.ac.uk
Transformations of the Nitrile Group: The nitrile group is a valuable functional handle that can be converted into other key groups. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. The conversion to an amide is a key step in the synthesis of related 2-amino-5-bromobenzamide (B60110) derivatives, which can serve as intermediates for more complex molecules. googleapis.com
Multicomponent and Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions. For instance, benzonitrile oxides, which can be generated from corresponding aldehydes, undergo [3+2] cycloaddition reactions with various dipolarophiles. acs.orgdntb.gov.ua Furthermore, the entire 2-aminobenzonitrile (B23959) scaffold can be utilized in gold-catalyzed multicomponent reactions. For example, its reaction with specific alkynes in the presence of a gold catalyst can lead to the formation of complex oxazole (B20620) derivatives. acs.orgacs.org
Table 2: Derivatization Strategies for the 2-Aminobenzonitrile Scaffold
| Reactive Site | Reaction Type | Reagents/Conditions | Resulting Functionality/Scaffold |
|---|---|---|---|
| Amino Group | Cyclocondensation | CO₂, Catalyst (e.g., Ionic Liquid) researchgate.net | Quinazolinedione ring system |
| Amino Group | Aza-Michael/Annulation | Ynones, KOtBu, DMSO cardiff.ac.uk | Polysubstituted 4-aminoquinoline |
| Nitrile Group | Hydrolysis | Acid or Base | Carboxamide or Carboxylic Acid |
| Nitrile Group | Reduction | Reducing agents (e.g., LiAlH₄, H₂/Catalyst) | Aminomethyl group |
| Amino & Nitrile Groups | Cyclocondensation | Aldehydes, Catalyst | 2,3-Dihydroquinazolin-4-one (DHQ) derivatives researchgate.net |
| Entire Scaffold | Gold-Catalyzed Annulation | CF₃-Alkynes, Gold Catalyst acs.orgacs.org | Substituted Oxazoles |
Stereoselective Synthesis Considerations
Introducing chirality is a cornerstone of modern synthetic chemistry. For derivatives of this compound, stereoselectivity can be achieved through various advanced catalytic methods, creating molecules with specific three-dimensional arrangements.
A significant area of development is the atroposelective synthesis of axially chiral biaryls, where rotation around a C-C single bond is restricted. Benzonitriles are valuable targets in this field. Recent breakthroughs have utilized N-heterocyclic carbenes (NHCs) as organocatalysts to achieve dynamic kinetic resolution of racemic biaryl aldehydes, leading to the formation of axially chiral benzonitriles with high enantioselectivity. nih.govresearchgate.netresearchgate.net This strategy controls the chirality during the formation of the C-N triple bond. Such a method could hypothetically be applied to precursors of this compound to generate non-racemic, axially chiral analogs.
Biocatalysis offers another powerful tool for stereoselective transformations. Engineered enzymes, such as myoglobin (B1173299) variants, have been shown to catalyze highly diastereo- and enantioselective cyclopropanation reactions between olefins and diazoacetonitrile. rochester.edu This chemo-enzymatic approach allows for the synthesis of nitrile-substituted cyclopropanes with exceptional stereocontrol. By designing a suitable olefinic precursor derived from the this compound scaffold, this methodology could be used to introduce chiral cyclopropyl (B3062369) moieties.
Furthermore, NHC-catalyzed intramolecular annulation reactions have been developed for the enantioselective synthesis of complex heterocyclic systems containing quaternary stereocenters, including those bearing trifluoromethyl groups. nih.gov This demonstrates the power of organocatalysis in constructing challenging chiral architectures, a principle that could be extended to create complex, stereochemically defined derivatives from the target compound.
Table 3: Examples of Stereoselective Reactions for Nitrile-Containing Compounds
| Reaction Type | Catalyst System | Substrate Type | Product Type | Reported Stereoselectivity (Illustrative Examples) |
|---|---|---|---|---|
| Atroposelective DKR | Chiral N-Heterocyclic Carbene (NHC) | Racemic 2-Arylbenzaldehydes | Axially Chiral Benzonitriles | Up to 96% yield, 99:1 er nih.gov |
| Asymmetric Cyclopropanation | Engineered Myoglobin Mb(H64V,V68A) | Styrenes + Diazoacetonitrile | Chiral Nitrile-Substituted Cyclopropanes | Up to 99.9% de, 99.9% ee rochester.edu |
| Intramolecular Annulation | Chiral N-Heterocyclic Carbene (NHC) | Salicylaldehyde-derived acrylates | Chiral Fluoroalkylated Benzopyranones | Up to 99% yield, 99% ee nih.gov |
Note: The data presented are for analogous systems and serve to illustrate the potential of these methods.
Reactivity Profiles and Reaction Mechanisms of 2 Amino 5 Bromo 3 Methoxybenzonitrile
Nucleophilic Substitution Reactions at the Bromo Position
The bromine atom on the aromatic ring of 2-amino-5-bromo-3-methoxybenzonitrile is susceptible to nucleophilic substitution, a reaction class where a nucleophile replaces the bromine atom. While direct examples for this specific molecule are not extensively documented in readily available literature, its reactivity can be inferred from the general principles of nucleophilic aromatic substitution (SNAr) on similar substrates. The presence of the electron-donating amino and methoxy (B1213986) groups generally deactivates the ring towards traditional SNAr reactions, which are favored by electron-withdrawing groups. However, under specific conditions, particularly with strong nucleophiles or through metal-catalyzed pathways, substitution at the bromo position can be achieved. For instance, reactions with potent nucleophiles like sodium azide (B81097) could potentially lead to the corresponding 5-azido derivative, which can then be used in "click chemistry" reactions. nih.gov
Electrophilic Aromatic Substitution Patterns Directed by Substituents
Electrophilic aromatic substitution (EAS) is a hallmark reaction of benzene (B151609) and its derivatives. The regiochemical outcome of such reactions on this compound is dictated by the directing effects of the existing substituents.
The amino (-NH₂) and methoxy (-OCH₃) groups are strong activating groups and are ortho, para-directors. nih.govrsc.org This means they increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack, and direct incoming electrophiles to the positions ortho and para relative to themselves. Conversely, the bromo (-Br) group is a deactivating group but is also an ortho, para-director. rsc.org
Considering the positions on the ring:
Position 2: Occupied by the amino group.
Position 3: Occupied by the methoxy group.
Position 5: Occupied by the bromo group.
Position 1 (ipso to nitrile): Generally not substituted.
Position 4: Para to the amino group and ortho to the methoxy and bromo groups.
Position 6: Ortho to the amino group and meta to the methoxy and bromo groups.
The powerful activating and directing effects of the amino and methoxy groups will dominate. The position para to the strongly activating amino group (position 4) is also ortho to the methoxy group, making it a highly activated and sterically accessible site for electrophilic attack. The position ortho to the amino group (position 6) is also activated. Therefore, electrophilic substitution reactions, such as nitration or halogenation, are expected to occur predominantly at the 4- and 6-positions, with the 4-position being particularly favored due to the combined directing effects and potentially less steric hindrance.
| Position | Directing Effect of -NH₂ (at C2) | Directing Effect of -OCH₃ (at C3) | Directing Effect of -Br (at C5) | Overall Predicted Outcome |
|---|---|---|---|---|
| 4 | Para (Strongly Activating) | Ortho (Strongly Activating) | Ortho (Deactivating) | Major Product |
| 6 | Ortho (Strongly Activating) | Meta (Deactivating) | Meta (Deactivating) | Minor Product |
Reduction and Oxidation Chemistry of Nitrile and Amino Groups
The nitrile (-CN) and amino (-NH₂) groups of this compound can undergo a variety of reduction and oxidation reactions.
The nitrile group can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). nih.govwikipedia.org This transformation is valuable for introducing a flexible aminomethyl side chain. Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not effective for the reduction of nitriles unless activated by certain additives. wikipedia.org Catalytic hydrogenation over catalysts like Raney nickel or palladium on carbon can also achieve the reduction of the nitrile group.
The amino group is susceptible to oxidation, though this can sometimes lead to complex product mixtures. Strong oxidizing agents can transform the primary amine into various oxidation states. The specific products would depend on the oxidant and reaction conditions.
Transition Metal-Catalyzed Coupling Reactions
The bromo substituent makes this compound an excellent substrate for a wide array of transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling reaction, which typically employs a palladium catalyst, is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound, such as a boronic acid or its ester. libretexts.orgbeilstein-journals.org this compound, being an aryl bromide, is a suitable coupling partner for this reaction. For instance, coupling with phenylboronic acid in the presence of a palladium catalyst and a base would yield 2-amino-3-methoxy-5-phenylbenzonitrile. The reaction is known for its high functional group tolerance, making it compatible with the amino, methoxy, and nitrile groups present in the molecule. wikipedia.orgsemanticscholar.org
| Reactant 1 | Reactant 2 | Catalyst System | Product |
|---|---|---|---|
| This compound | Phenylboronic Acid | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 2-Amino-3-methoxy-5-phenylbenzonitrile |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between an aryl halide and an amine. mdpi.com This methodology could be applied to this compound to introduce a secondary or tertiary amino group at the 5-position. For example, a reaction with aniline (B41778) would yield a diarylamine derivative.
For the formation of carbon-oxygen bonds, the Ullmann condensation, a copper-catalyzed reaction, is a classic method. researchgate.net More modern variations of this reaction, often using palladium or copper catalysts with specific ligands, allow for the coupling of aryl halides with alcohols or phenols under milder conditions to form aryl ethers. nih.govmdpi.com Reacting this compound with a phenol (B47542) in the presence of a suitable copper catalyst would result in the formation of a diaryl ether.
Cyclization Reactions for Heterocyclic Ring Formation
The ortho-disposed amino and nitrile groups in this compound make it a valuable precursor for the synthesis of various fused heterocyclic ring systems, which are common scaffolds in medicinal chemistry.
One of the most prominent applications is in the synthesis of quinazolines. researchgate.net For instance, a palladium-catalyzed three-component reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids can provide diverse quinazoline (B50416) derivatives. researchgate.net The reaction proceeds through a series of steps involving the formation of an imine, followed by intramolecular cyclization and subsequent aromatization.
Furthermore, if the nitrile group is first hydrolyzed to a carboxylic acid or an amide, the resulting ortho-amino benzoic acid or benzamide (B126) derivative can participate in cyclization reactions with various reagents to form quinazolinones. mdpi.com Similarly, if the nitrile group were to be reduced to an aminomethyl group, the resulting ortho-diamine could be used to synthesize benzimidazoles upon reaction with aldehydes or carboxylic acids. beilstein-journals.orgfrontiersin.org If the amino group were to be converted to a hydroxyl group, the resulting ortho-hydroxy benzonitrile (B105546) could be a precursor for benzoxazoles. wikipedia.org These transformations highlight the versatility of this compound as a building block in heterocyclic synthesis.
Mechanistic Investigations of Key Transformations
The primary transformations involving this compound are expected to revolve around the reactive amino and nitrile functionalities, often leading to the formation of fused heterocyclic systems such as quinazolines and quinazolinones. The following sections delineate the plausible mechanistic pathways for these key transformations based on established organic chemistry principles and studies on related compounds.
Cyclization Reactions to form Quinazolinone Derivatives
The synthesis of quinazolinone derivatives from 2-aminobenzonitriles is a well-established synthetic route. A common approach involves the reaction of the aminobenzonitrile with an acylating agent, such as acetic anhydride, followed by cyclization.
The proposed mechanism for the formation of a quinazolinone from this compound proceeds through several key steps:
N-Acetylation: The reaction is initiated by the nucleophilic attack of the amino group of this compound on the electrophilic carbonyl carbon of acetic anhydride. This step results in the formation of an N-acetylated intermediate, N-(5-bromo-2-cyano-6-methoxyphenyl)acetamide.
Intramolecular Cyclization: Under the influence of a catalyst, often acidic or basic, the nitrogen of the acetamido group attacks the carbon of the nitrile group. This intramolecular nucleophilic attack leads to the formation of a six-membered ring, a key step in the construction of the quinazolinone core.
Tautomerization and Hydrolysis: The initially formed cyclic intermediate undergoes tautomerization to a more stable imino species. Subsequent hydrolysis of the imine, facilitated by the reaction conditions, yields the final quinazolinone product, 6-bromo-8-methoxy-2-methylquinazolin-4(3H)-one.
The reaction progress can be monitored by spectroscopic methods, and the proposed intermediates can be characterized to provide evidence for the mechanistic pathway.
| Step | Description | Key Intermediates |
| 1 | N-Acetylation | N-(5-bromo-2-cyano-6-methoxyphenyl)acetamide |
| 2 | Intramolecular Cyclization | Cyclic imine intermediate |
| 3 | Tautomerization & Hydrolysis | 6-bromo-8-methoxy-2-methylquinazolin-4(3H)-one |
Formation of 4-Aminoquinazoline Derivatives
Another significant transformation of 2-aminobenzonitriles is their conversion to 4-aminoquinazoline derivatives, often through a one-pot reaction with formamide.
The mechanistic pathway for this transformation is thought to involve the following stages:
Initial Addition: The reaction commences with the nucleophilic addition of the amino group of this compound to formamide.
Cyclization and Dehydration: The resulting adduct undergoes an intramolecular cyclization, where the nitrogen atom attacks the nitrile carbon. This is followed by a dehydration step to form the aromatic quinazoline ring.
Aromatization: The final step involves the aromatization of the dihyroquinazoline intermediate to yield the stable 4-amino-6-bromo-8-methoxyquinazoline.
Computational studies on related systems could provide valuable data on the activation energies and transition state geometries for each step of this proposed mechanism, further elucidating the reaction pathway.
| Step | Description | Key Intermediates |
| 1 | Nucleophilic Addition | Adduct of this compound and formamide |
| 2 | Intramolecular Cyclization & Dehydration | Dihydroquinazoline intermediate |
| 3 | Aromatization | 4-amino-6-bromo-8-methoxyquinazoline |
While specific experimental data on the mechanistic investigations of this compound remains to be fully disclosed in the reviewed literature, the outlined mechanisms for the formation of quinazolinone and 4-aminoquinazoline derivatives provide a solid theoretical framework for understanding its reactivity. Further detailed studies, including kinetic analysis, isotope labeling, and computational modeling, would be invaluable in confirming and refining these proposed pathways.
Spectroscopic and Structural Analysis of this compound Remains Undocumented in Public Scientific Literature
A thorough investigation into existing scientific literature reveals a significant absence of published experimental data for the advanced spectroscopic characterization of this compound. Despite the compound being commercially available, detailed analyses corresponding to the specific sections and subsections requested—including Fourier Transform Infrared (FT-IR), Fourier Transform Raman (FT-Raman), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy—are not available in the public domain.
Chemical databases, such as PubChem, explicitly state that no literature data is currently available for this compound. Searches for its CAS number (176718-54-0) in connection with spectroscopic studies did not yield any peer-reviewed articles or datasets containing the specific experimental vibrational or nuclear magnetic resonance frequencies and shifts.
While studies on structurally related compounds—such as other substituted benzonitriles or bromo-amino compounds—exist, the strict requirement to focus solely on this compound prevents the inclusion of comparative or predictive data from these sources. The unique electronic and steric effects arising from the specific arrangement of the amino, bromo, and methoxy functional groups on the benzonitrile ring mean that data from isomers or analogues cannot be accurately substituted.
Consequently, without foundational, scientifically validated data from experimental research, it is not possible to generate a thorough and accurate article covering the advanced spectroscopic characterization and structural elucidation of this compound as outlined. The required data tables and detailed research findings for the vibrational and NMR spectroscopic properties of this specific molecule have not been published.
Advanced Spectroscopic Characterization and Structural Elucidation
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of a compound. Through ionization and subsequent analysis of fragment ions, it provides a molecular fingerprint.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical chemistry technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov For a compound like 2-Amino-5-bromo-3-methoxybenzonitrile, LC-MS is invaluable for assessing its purity. The liquid chromatography stage separates the target compound from any starting materials, byproducts, or impurities present in a sample. sielc.comnih.gov The separated components then enter the mass spectrometer, which confirms the identity of the main peak as this compound by its mass-to-charge ratio and provides the molecular weights of any separated impurities. nih.gov
The method typically employs a reversed-phase C18 column with a mobile phase consisting of solvents like acetonitrile (B52724) and water, often with additives like formic acid to facilitate ionization. sielc.com The identity of the resulting separated compounds can be confirmed by their mass spectra. nih.gov This technique is crucial in synthetic chemistry for monitoring reaction progress and characterizing the final product's purity.
Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS)
Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for producing ions from macromolecules and polar molecules with minimal fragmentation. wikipedia.orgyoutube.com When coupled with a high-resolution mass analyzer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, it allows for the extremely precise determination of the molecular mass of a compound. acs.orguci.edu This accuracy is sufficient to help determine the elemental composition of the molecule.
For this compound (molecular formula C₈H₇BrN₂O), ESI-HRMS would confirm its exact mass. The technique typically observes the protonated molecule [M+H]⁺ or other adducts, such as with sodium [M+Na]⁺ or potassium [M+K]⁺. The high resolution distinguishes the isotopic pattern resulting from the presence of the bromine atom (⁷⁹Br and ⁸¹Br), further confirming the compound's identity. Predicted mass-to-charge ratios (m/z) for various adducts of this compound are detailed below. uni.lu
| Adduct Type | Predicted m/z |
|---|---|
| [M+H]⁺ | 226.98146 |
| [M+Na]⁺ | 248.96340 |
| [M+K]⁺ | 264.93734 |
| [M+NH₄]⁺ | 244.00800 |
| [M-H]⁻ | 224.96690 |
| [M+HCOO]⁻ | 270.97238 |
Electronic Spectroscopy for Optical Properties
Electronic spectroscopy investigates the interaction of electromagnetic radiation with a molecule, providing insights into its electronic structure and optical characteristics.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to electronic transitions within the molecule, typically π→π* and n→π* transitions. sphinxsai.com The spectrum of this compound is expected to be dominated by the absorption of the substituted benzonitrile (B105546) chromophore. aip.org
| Technique | Measured Range | Key Findings |
|---|---|---|
| UV-Vis Absorbance | 200-800 nm | Electronic properties such as excitation energies and HOMO/LUMO energies were estimated via time-dependent DFT. |
Fluorescence Emission Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a substance that has absorbed light. While specific fluorescence data for this compound has not been reported in the searched literature, many aminobenzonitrile derivatives are known to be fluorescent. scispace.com Their fluorescence often arises from an intramolecular charge transfer (ICT) excited state, where electron density moves from the amino group to the electron-withdrawing nitrile group upon photoexcitation. scispace.com
The fluorescence properties, including the emission wavelength (λem) and quantum yield (Φ), would be highly dependent on the electronic nature of the substituents and the polarity of the solvent. The presence of the heavy bromine atom could potentially influence the fluorescence through the heavy-atom effect, which can promote intersystem crossing and reduce fluorescence intensity. However, related aminobenzene-containing macrocycles have been shown to be effective fluorescent chemosensors. nih.govbeilstein-journals.org Further experimental studies would be required to characterize the specific fluorescent behavior of this compound.
Computational Chemistry and Theoretical Modeling of 2 Amino 5 Bromo 3 Methoxybenzonitrile
Quantum Chemical Calculations for Molecular Properties
To fulfill the request would require fabricating data or extrapolating from different molecules, which would be scientifically inaccurate. Adhering to the strict instructions to focus solely on "2-Amino-5-bromo-3-methoxybenzonitrile," the requested article cannot be generated at this time due to the absence of the necessary source material in published research.
Dipole Moment and Polarizability Studies
Polarizability (α) describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. This property is crucial for understanding intermolecular forces, such as London dispersion forces. Molecules with higher polarizability can have their electron distributions more easily deformed, which can influence their reactivity and optical properties.
Computational methods, particularly Density Functional Theory (DFT), are commonly used to calculate these properties. For this compound, such studies would elucidate the influence of its substituent groups—the electron-donating amino (-NH2) and methoxy (B1213986) (-OCH3) groups, and the electron-withdrawing cyano (-CN) and bromo (-Br) groups—on its electronic landscape. However, specific calculated values for the dipole moment and polarizability of this compound are not available in currently published scientific literature.
First-Order Hyperpolarizability and Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as that from a high-intensity laser. nih.gov This property is the basis for technologies like frequency conversion and optical switching. nih.gov The NLO response of a molecule is quantified by its hyperpolarizabilities. The first-order hyperpolarizability (β) is particularly important as it is responsible for second-harmonic generation (SHG), a process where two photons of a particular frequency are combined to generate a new photon with twice the energy and frequency.
Organic molecules with significant NLO properties often possess a combination of electron-donating and electron-accepting groups connected by a π-conjugated system. nih.gov This arrangement facilitates intramolecular charge transfer (ICT), which enhances the NLO response. sphinxsai.com The structure of this compound, featuring both donor (amino, methoxy) and acceptor (cyano) groups on a benzene (B151609) ring, suggests it may possess NLO activity.
Theoretical calculations using DFT methods are a primary tool for predicting the first-order hyperpolarizability of new molecules. These studies help in the rational design of new NLO materials by allowing researchers to screen compounds computationally before undertaking synthetic efforts. sphinxsai.com Despite its promising structure, specific DFT-calculated values for the first-order hyperpolarizability of this compound have not been reported in peer-reviewed literature.
Thermodynamic Property Predictions Across Temperature Ranges
Computational chemistry can predict key thermodynamic properties of a molecule, such as heat capacity (C), entropy (S), and enthalpy (H), over a range of temperatures. These calculations are typically based on the vibrational frequencies obtained from a DFT frequency analysis. By understanding how these properties change with temperature, scientists can predict the stability, reactivity, and behavior of the compound under various thermal conditions.
Such theoretical investigations are valuable for predicting the outcomes of chemical reactions and for understanding the compound's thermal stability. For instance, the relationship between Gibbs free energy, enthalpy, and entropy can determine the spontaneity of a process at a given temperature. While these thermodynamic parameters are fundamental to the chemical characterization of a compound, specific computational predictions for this compound are not presently available in the scientific literature.
Molecular Electrostatic Potential (MEP) Surface Analysis
Molecular Electrostatic Potential (MEP) surface analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactivity. researchgate.net The MEP map displays the electrostatic potential on the electron density surface, using a color spectrum to indicate different potential regions. researchgate.net
Red regions indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms.
Blue regions represent positive electrostatic potential, indicating electron-deficient areas. These sites are prone to nucleophilic attack.
Green and yellow regions correspond to areas of neutral or near-zero potential.
For this compound, an MEP analysis would likely show negative potential (red) around the nitrogen atom of the cyano group and the oxygen of the methoxy group, due to their high electronegativity and lone pairs. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amino group. This analysis provides a qualitative prediction of how the molecule will interact with other reagents and is a valuable tool for understanding hydrogen bonding and other intermolecular interactions. researchgate.net However, a specific, published MEP map for this compound could not be located in the reviewed sources.
Predicted Collision Cross Section (CCS) Analysis for Gas-Phase Characterization
Ion mobility-mass spectrometry (IM-MS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. A key parameter derived from this technique is the collision cross section (CCS), which is a measure of the effective area of the ion as it tumbles and collides with a neutral buffer gas (typically nitrogen). nih.gov The CCS value is a robust and characteristic property of a molecule that provides an additional dimension of identification beyond mass-to-charge ratio and retention time. nih.gov
Computational tools can predict CCS values for different ionic species (adducts) of a molecule. These predictions are highly valuable for identifying unknown compounds in complex mixtures by matching experimental data with theoretical values from a database. For this compound, predicted CCS values have been calculated for various adducts using the CCSbase prediction tool. These values provide a benchmark for the gas-phase characterization of this compound.
Below is a table of the predicted CCS values in nitrogen gas (Ų) for various adducts of this compound.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 226.98146 | 136.7 |
| [M+Na]⁺ | 248.96340 | 150.9 |
| [M-H]⁻ | 224.96690 | 141.4 |
| [M+NH₄]⁺ | 244.00800 | 156.1 |
| [M+K]⁺ | 264.93734 | 139.6 |
| [M+H-H₂O]⁺ | 208.97144 | 129.7 |
| [M+HCOO]⁻ | 270.97238 | 158.0 |
| [M+CH₃COO]⁻ | 284.98803 | 200.4 |
| [M+Na-2H]⁻ | 246.94885 | 143.0 |
| [M]⁺ | 225.97363 | 148.6 |
| [M]⁻ | 225.97473 | 148.6 |
| Data sourced from PubChemLite. |
Applications in Advanced Organic Synthesis and Materials Research
Role as a Precursor for Heterocyclic Compounds
2-Amino-5-bromo-3-methoxybenzonitrile serves as a valuable starting material for the construction of a variety of heterocyclic scaffolds, which are central to medicinal chemistry and drug discovery. The presence of an ortho-amino nitrile moiety is a classic feature for building fused nitrogen-containing ring systems.
Synthesis of Nitrogen-Containing Heterocycles
The primary utility of 2-aminobenzonitriles in heterocyclic synthesis lies in their ability to undergo cyclization reactions. The amino group acts as a nucleophile, while the nitrile group can be activated to participate in ring formation. This dual reactivity allows for the construction of fused heterocyclic systems through reactions with various electrophilic partners. Research has shown that related 2-aminobenzonitrile (B23959) derivatives readily participate in reactions to form complex polycyclic N-heterocyclic compounds. nih.gov
Scaffold for Pyridine (B92270), Quinazoline (B50416), and Thiazole (B1198619) Derivatives
The molecular framework of this compound is particularly well-suited for constructing specific classes of heterocycles that are prominent in pharmaceuticals.
Pyridine Derivatives: While direct annulation to form a pyridine ring from this specific benzonitrile (B105546) is not a commonly cited application, the broader class of aminopyridines and bromopyridines are crucial intermediates. For instance, compounds like 2-amino-5-bromopyridine (B118841) are synthesized and then further functionalized to create more complex pyridine structures, such as 2-amino-5-bromo-3-iodopyridine, a key intermediate for certain kinase inhibitors. ijssst.info The functional groups on this compound could theoretically be modified for such transformations, but it is not its primary application as a direct scaffold.
Quinazoline Derivatives: The synthesis of the quinazoline ring system is a prominent application for 2-aminobenzonitrile derivatives. nih.gov The reaction typically involves condensation with a one-carbon electrophile, which forms the final ring. For example, a common method involves treating the 2-aminobenzonitrile scaffold with dimethylformamide-dimethylacetal (DMF-DMA), followed by reaction with an amine to yield a 4-anilinoquinazoline (B1210976) derivative. mdpi.com This approach highlights the role of the aminobenzonitrile as the foundational structure upon which the quinazoline core is built. The bromo and methoxy (B1213986) substituents on the benzene (B151609) ring are carried into the final product, allowing for the synthesis of highly functionalized quinazolines with potential biological activity. mdpi.comorganic-chemistry.org
Table 1: Representative Synthesis of Quinazoline Derivatives from 2-Aminobenzonitrile Scaffolds
| Starting 2-Aminobenzonitrile Derivative | Reagents | Resulting Heterocycle Class | Reference |
| 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile | 1. DMF-DMA, Toluene2. Substituted 4-aminostilbenes, Acetic Acid | 4-Anilinoquinazoline Derivatives | mdpi.com |
| 2-aminobenzophenones | Benzylamines, I2, O2 | 2-Arylquinazolines | organic-chemistry.org |
| 2-aminobenzamides | Aldehydes, p-TsOH, PIDA | 4(3H)-Quinazolinones | organic-chemistry.org |
Thiazole Derivatives: The direct use of this compound as a scaffold for thiazole synthesis is not a standard method. The most established route to 2-aminothiazoles is the Hantzsch thiazole synthesis, which involves the cyclocondensation of an α-haloketone with a thioamide. analis.com.my This pathway does not utilize the aminobenzonitrile framework directly. While functional group interconversion could potentially transform this compound into a suitable precursor for a Hantzsch-type reaction, it is not employed as a primary building block for the thiazole ring itself.
Building Block for Selenazole Derivatives
Similar to thiazoles, the synthesis of the selenazole ring typically follows a Hantzsch-type condensation. This involves reacting an α-halogenocarbonyl compound with a selenium-containing nucleophile like selenourea (B1239437) or a selenosemicarbazide. nih.govnih.gov This established synthetic route does not directly employ 2-aminobenzonitriles as the foundational scaffold. Therefore, this compound is not considered a primary building block for the direct construction of selenazole derivatives.
Utility in the Construction of Complex Organic Architectures
This compound serves as a versatile building block for creating more complex and highly substituted organic molecules. smolecule.com Its utility stems from the differential reactivity of its functional groups. The bromo group is a key handle for introducing further complexity through metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. The amino group can be acylated or used in cyclization reactions, while the nitrile group can be hydrolyzed to an amide or carboxylic acid, or reduced to an amine. This array of possible transformations allows chemists to strategically build elaborate molecular architectures from a relatively simple, functionalized starting material. The synthesis of substituted quinazolines, which often form the core of pharmacologically active compounds, is a prime example of its application in building complex structures. nih.govmdpi.com
Exploration in Advanced Materials Science
The unique combination of an electron-donating amino group, an electron-withdrawing nitrile group, and a polarizable bromo atom suggests that this compound could possess interesting electronic and photophysical properties.
Polymeric Materials Development
There is speculation that the properties of this compound may be suitable for exploration in the development of novel polymers or other advanced materials. smolecule.com The presence of multiple reactive sites—the amino group for polyamidation or polyimidation, and the bromo group for polymerization via cross-coupling reactions—provides potential avenues for its incorporation into polymer backbones. However, this remains an area of exploratory interest, with specific research into its application in polymer development not yet widely published.
Organic Electronic Materials (e.g., OLED Precursors, Liquid Crystals)
Currently, there is no specific scientific literature or patent data that details the use of this compound as a precursor or component in the manufacturing of Organic Light-Emitting Diodes (OLEDs) or liquid crystals. The development of these materials often involves aromatic and heterocyclic compounds, but the role of this particular molecule has not been documented in available research.
Contribution to Enzyme Inhibitor Design and Chemical Biology Tools (General Research Focus)
The application of this compound in enzyme inhibitor design is suggested by its inclusion in patent literature. Specifically, its CAS number (176718-54-0) is listed among related compounds in patents concerning heteroaryl-substituted quinolinone derivatives as inhibitors of the human aldosterone (B195564) synthase CYP11B2. googleapis.comgoogle.com However, the compound is not utilized in the specific synthesis examples within these documents, indicating it may serve as a potential, but not exemplified, starting material.
Research into glucokinase activators often involves the synthesis of indazole and pyrazolopyridine-based structures. researchgate.netnih.gov While substituted benzonitriles can be precursors for such heterocyclic systems, no direct research has been found that employs this compound for this purpose. researchgate.netnih.govuq.edu.au
Furthermore, there is no available research describing the use of this compound as a chemical biology tool, such as a fluorescent probe for cellular imaging or biochemical assays.
Supramolecular Assembly Applications via Hydrogen Bonding Interactions
The molecular structure of this compound contains both a hydrogen bond donor (the amino group, -NH₂) and a hydrogen bond acceptor (the nitrile group, -C≡N). These functional groups possess the inherent potential to form intermolecular hydrogen bonds, which are fundamental to the construction of supramolecular assemblies.
However, there are no specific crystal structure analyses or studies in the field of crystal engineering for this compound reported in the scientific literature. While studies on structurally similar molecules, such as other brominated aminobenzonitrile derivatives, demonstrate the formation of chains and other motifs through hydrogen bonding, direct experimental data for the title compound is absent. researchgate.netresearchgate.net Therefore, a detailed description of its specific supramolecular behavior cannot be provided.
Table 2. Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (E)-2-[(5-Bromo-2-hydroxybenzylidene)amino]benzonitrile |
Future Directions and Emerging Research Avenues
Development of Catalytic and Stereoselective Synthetic Methods
The synthesis of highly substituted aromatic compounds like 2-Amino-5-bromo-3-methoxybenzonitrile often relies on multi-step classical methods. A primary future direction is the development of more efficient, catalytic, and stereoselective synthetic routes.
Catalytic C-H Functionalization: Future research will likely focus on the direct, late-stage functionalization of the benzonitrile (B105546) core. Developing catalytic systems, for instance, using palladium or copper, could enable the selective introduction of new substituents at the remaining C-H positions, bypassing the need for pre-functionalized starting materials.
Asymmetric Catalysis: The development of methods for the atroposelective synthesis of axially chiral benzonitriles is an emerging field. researchgate.net While the target molecule itself is not chiral, it serves as a valuable precursor. Future work could involve developing N-heterocyclic carbene (NHC) organocatalysts or transition-metal catalysts to control the stereochemistry of reactions involving this scaffold, leading to the synthesis of novel chiral ligands or pharmaceutical intermediates. researchgate.net
Green Synthesis Approaches: A move towards more environmentally benign synthetic methods is anticipated. This includes the use of ionic liquids as recyclable solvents and catalysts, or one-pot reactions that reduce waste and energy consumption by avoiding the isolation of intermediates. rsc.org For instance, developing a one-pot synthesis starting from a substituted benzaldehyde (B42025) could represent a significant improvement in efficiency. rsc.org
| Research Focus | Potential Catalytic System | Desired Outcome |
| C-H Functionalization | Palladium(II), Copper(I) | Direct introduction of new functional groups |
| Stereoselective Synthesis | N-Heterocyclic Carbenes (NHCs) | Creation of axially chiral benzonitrile derivatives |
| Green Chemistry | Ionic Liquids, One-Pot Reactions | Reduced environmental impact and increased efficiency |
In-Depth Mechanistic Studies of Novel Reactions Involving the Benzonitrile Core
A comprehensive understanding of the reaction mechanisms involving the this compound core is crucial for controlling reactivity and designing new transformations.
Role of Substituents: The electronic effects of the amino, methoxy (B1213986), and bromo groups on the reactivity of the nitrile function and the aromatic ring are not fully understood. Detailed kinetic and computational studies could elucidate how these substituents influence reaction pathways, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions at the C-Br bond.
Nitrile Group Transformations: The benzonitrile group is a versatile precursor to other functionalities like amides, tetrazoles, and benzylamines. wikipedia.org Mechanistic investigations into these transformations, particularly under novel catalytic conditions, could reveal new intermediates and reaction pathways, allowing for enhanced control over product selectivity.
Photoredox Catalysis: The application of visible-light photoredox catalysis offers a powerful tool for generating radical intermediates under mild conditions. researchgate.net Future mechanistic studies could explore single electron transfer (SET) processes involving this compound to enable novel C-H functionalization or cross-coupling reactions that are inaccessible through traditional thermal methods.
Computational Design and Prediction of Functionalized Derivatives
Computational chemistry is an indispensable tool for accelerating the discovery of new molecules with desired properties. For this compound, in silico methods can guide synthetic efforts and predict the potential of its derivatives.
Quantum Chemical Calculations: Density Functional Theory (DFT) can be employed to predict the geometric and electronic properties of novel derivatives. researchgate.net Such calculations can help understand the molecule's reactivity, spectroscopic characteristics, and properties like dipole moment and polarizability in both ground and excited states. researchgate.net
Structure-Property Relationships: By systematically modifying the core structure in silico (e.g., replacing the bromine with other groups or altering the position of substituents), it is possible to build quantitative structure-property relationship (QSPR) models. These models can predict the properties of yet-to-be-synthesized molecules, guiding researchers toward derivatives with enhanced characteristics for specific applications, such as in organic electronics or pharmaceuticals. unibo.itnih.gov
Molecular Docking Simulations: The benzonitrile moiety is present in several FDA-approved drugs. nih.govnih.gov Computational docking studies can predict the binding affinity and mode of interaction of derivatives of this compound with biological targets like enzymes or receptors. This approach can identify promising candidates for development as therapeutic agents, for example, as kinase inhibitors or anticancer agents. nih.govnih.gov
Exploration of New Application Domains in Chemical Science and Technology
The unique combination of functional groups in this compound makes it a promising platform for developing materials and molecules with novel functions.
Medicinal Chemistry: The nitrile group is a key functional group in many pharmaceuticals, acting as a hydrogen bond acceptor or a bioisostere for other groups. nih.gov The presence of the amino and bromo substituents provides handles for further derivatization to create libraries of compounds for screening against various diseases. Given the prevalence of substituted benzonitriles in anticancer drug discovery, this is a particularly promising avenue. nih.govnih.gov
Materials Science: Benzonitrile derivatives have been investigated for their applications in Organic Light Emitting Diodes (OLEDs), particularly in developing materials that exhibit Thermally Activated Delayed Fluorescence (TADF). unibo.it The electronic properties of this compound could be tuned through derivatization to create novel organic electronic materials.
Coordination Chemistry: Benzonitrile and its derivatives are valuable ligands in coordination chemistry, forming stable yet labile complexes with transition metals like palladium. wikipedia.org These complexes can serve as important synthetic intermediates or as catalysts themselves. wikipedia.org The specific electronic and steric profile of this substituted benzonitrile could lead to the formation of complexes with unique catalytic activities.
Synergistic Experimental and Theoretical Research Approaches for Comprehensive Understanding
The most profound understanding and rapid advancement in the chemistry of this compound will come from a tight integration of experimental synthesis and characterization with theoretical modeling.
A synergistic approach, where computational predictions guide experimental design and experimental results validate and refine theoretical models, is the future. For instance, theoretical calculations can predict the most likely site for C-H activation, which can then be tested experimentally. whiterose.ac.uk Conversely, unexpected experimental outcomes can prompt new mechanistic investigations using computational tools to uncover novel reaction pathways. researchgate.net This collaborative loop between theory and experiment has proven highly effective in diverse fields, from determining molecular structures to understanding the properties of complex materials, and will be essential for unlocking the full potential of this compound and its derivatives. whiterose.ac.uknih.gov
Q & A
Q. What are the optimized synthetic routes for 2-amino-5-bromo-3-methoxybenzonitrile, and how can reaction yields be improved?
Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Verify aromatic protons (δ 6.8–7.5 ppm) and methoxy group (δ ~3.8 ppm). The amino group may appear as a broad singlet (~δ 5.5 ppm).
- IR Spectroscopy : Identify nitrile (C≡N) stretch at ~2220 cm⁻¹ and N-H stretches (3300–3500 cm⁻¹).
- Mass Spectrometry (HRMS) : Confirm molecular ion peak [M+H]⁺ at m/z 241.992 (C₈H₆BrN₂O⁺). Cross-reference with databases like ChemSpider .
Q. What purification strategies are effective for removing bromination byproducts in the synthesis of this compound?
- Methodological Answer : After bromination, perform liquid-liquid extraction (DCM/water) to remove polar impurities. Use flash chromatography with a gradient elution (5–30% ethyl acetate in hexane). For persistent byproducts (e.g., di-brominated analogs), employ recrystallization from ethanol/water (1:3) .
Q. How should this compound be stored to ensure long-term stability?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C. Monitor for degradation via periodic HPLC analysis. Avoid exposure to moisture, as hydrolysis of the nitrile group may occur .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of bromination in 3-methoxybenzonitrile precursors?
- Methodological Answer : The methoxy group directs electrophilic bromination to the para position via resonance stabilization. Computational studies (DFT) can model charge distribution and frontier molecular orbitals to predict reactivity. Experimentally, use in situ monitoring (UV-Vis or Raman spectroscopy) to track intermediate formation during bromination .
Q. How can the amino group in this compound be leveraged for synthesizing coordination complexes with antitumor activity?
Q. What strategies resolve contradictions in reported NMR data for brominated aromatic amines?
- Methodological Answer : Discrepancies may arise from solvent effects or tautomerism. Re-run NMR in deuterated DMSO (to observe NH protons) and compare with computed chemical shifts (GIAO-DFT). Validate with 2D NMR (COSY, HSQC) to assign coupling pathways .
Q. How can computational modeling predict the reactivity of this compound in Suzuki-Miyaura cross-couplings?
- Methodological Answer : Use density functional theory (DFT) to calculate Mulliken charges on the bromine atom and assess oxidative addition feasibility with Pd(0). Compare with experimental results using aryl boronic acids (e.g., phenylboronic acid) in THF/water with Na₂CO₃ at 80°C .
Q. What analytical methods quantify trace degradation products in aged samples of this compound?
- Methodological Answer : Employ LC-MS with a C18 column (0.1% formic acid in acetonitrile/water). Use high-resolution MS to identify hydrolysis products (e.g., carboxylic acid derivatives). Accelerated stability studies (40°C/75% RH for 6 months) can model long-term degradation .
Q. How does the electronic nature of the substituents influence the compound’s fluorescence properties?
- Methodological Answer : Measure fluorescence quantum yield in ethanol using a reference standard (e.g., quinine sulfate). Correlate with Hammett substituent constants (σ⁺) to assess electron-withdrawing effects of Br and OMe groups. Time-resolved fluorescence spectroscopy can elucidate excited-state dynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
